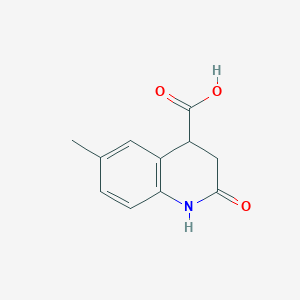

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Descripción

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 855165-89-8) is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone with a methyl substituent at the 6-position, a ketone group at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 221.21 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceutical and fluorescent dye applications .

Synthesis: The compound is synthesized from substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid precursors via cyclization reactions. For example, aluminum chloride-mediated intramolecular cyclization of methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate yields the title compound in 73% yield . Crystallographic studies confirm its solid-state packing, driven by C–H···π and weak hydrogen-bonding interactions .

Propiedades

IUPAC Name |

6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIPUEDLUPIYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methyl arenes as surrogates of aldehydes, with in situ generation of urea and lactic acid as a green catalyst in solvent-free conditions via the Biginelli reaction . This method is advantageous due to its eco-friendly approach and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including Raney nickel, zinc in formic acid, or tin in hydrochloric acid.

Catalysts: Such as Lewis acids (e.g., BF3·Et2O) and other metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with Raney nickel can yield cis isomers of tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application. Generally, it may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effect .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with analogous compounds:

Structural Modifications and Substituent Effects

Physicochemical and Pharmacological Properties

| Property | 6-Methyl-2-oxo Derivative | 6-Methoxy Analogue | 6-Fluoro Analogue | Hexahydro Variant |

|---|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | 342–408 | Not reported |

| Water Solubility | Low (organic solvents) | Moderate | 1,149–27,468 mg/L | Low |

| Bioactivity | Intermediate in drug synthesis | Unreported | Anti-viral potential | Pharmaceutical intermediate |

| Crystallinity | Centrosymmetric dimers | Unreported | Unreported | Unreported |

Actividad Biológica

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 855165-89-8) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and research findings.

The molecular formula for 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is , with a molecular weight of 205.21 g/mol. The compound features a tetrahydroquinoline structure known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 855165-89-8 |

Biological Activity

Research indicates that 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : It has shown effective antibacterial activity against Escherichia coli with an MIC of approximately 50 mg/mL .

- Mechanism : The antimicrobial action may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Potential

The compound's derivatives are being investigated for their anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the tetrahydroquinoline structure enhance its efficacy against breast and colon cancer cells .

Neuroprotective Effects

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives are also being explored for neuroprotective effects:

- Mechanism of Action : These compounds may influence neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Synthesis Methods

The synthesis of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves cyclization reactions. One effective method includes:

- Biginelli Reaction : Utilizing methyl arenes as aldehyde surrogates in the presence of urea and lactic acid under solvent-free conditions.

- Catalysis : Transition metal catalysts (e.g., Pd, Cu) can enhance reaction yields and selectivity during synthesis .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives:

- Findings : Compounds similar to 6-Methyl-2-oxo demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships indicating that specific substitutions on the quinoline ring significantly enhance antibacterial properties .

Neuroprotection Research

Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives:

Q & A

Q. What are the established synthetic routes for 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

The compound is synthesized via cyclization reactions starting from substituted tetrahydroquinoline precursors. A method involves reacting cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with aluminium chloride in 1,2-dichlorobenzene at 378 K for 5 hours, yielding the product after extraction, drying, and recrystallization (73% yield) . Key steps include controlling reaction temperature, solvent selection, and purification via ethanol recrystallization.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and intermolecular interactions. For related tetrahydroquinoline derivatives, X-ray studies revealed C–H···π and weak hydrogen-bonding interactions that stabilize dimeric and columnar crystal structures . Complementary techniques include:

- IR spectroscopy : Peaks at ~1731 cm⁻¹ (ester C=O) and ~1701 cm⁻¹ (amide C=O) confirm functional groups .

- NMR : NMR (300 MHz, DMSO-d6) resolves methyl groups (δ 1.15 ppm) and aromatic protons (δ 6.95–7.13 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 245 [M]) validate molecular weight .

Q. What safety precautions are required during handling?

While specific data for this compound are limited, related tetrahydroquinoline derivatives require:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- First aid : Immediate flushing with water for skin/eye contact and medical attention for ingestion .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in tetrahydroquinoline synthesis?

Diastereoselectivity is controlled by steric and electronic factors. For example, using chiral catalysts or directing groups (e.g., methyl substituents) can bias ring closure to favor cis or trans isomers. In one study, cis-isomers dominated when starting from a pure cis-precursor, as confirmed by NMR coupling constants and X-ray data . Solvent polarity (e.g., dichlorobenzene vs. toluene) and temperature (e.g., 378 K) further modulate reaction pathways .

Q. What strategies resolve contradictions in spectral data interpretation?

Conflicting NMR or IR signals (e.g., overlapping peaks) are addressed via:

- Decoupling experiments : Differentiate coupled protons.

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations.

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. How can the compound be functionalized for structure-activity relationship (SAR) studies?

Common modifications include:

- Ester hydrolysis : Convert methyl esters to carboxylic acids using NaOH/EtOH.

- Halogenation : Introduce bromo/chloro groups at the quinoline ring via electrophilic substitution.

- Methoxy group addition : Enhance solubility or hydrogen-bonding capacity via O-methylation . These derivatives are screened for bioactivity (e.g., antimicrobial, anticancer) using assays like MIC (minimum inhibitory concentration) or kinase inhibition .

Q. What are the challenges in scaling up synthesis without compromising yield?

Scale-up risks include:

- Exothermic reactions : Mitigated via controlled addition of reagents (e.g., dropwise AlCl).

- Purification bottlenecks : Replace recrystallization with column chromatography or continuous crystallization.

- Solvent recovery : Use high-boiling solvents (e.g., 1,2-dichlorobenzene) for easier distillation .

Key Research Findings

- Crystal packing : Intermolecular C–H···π and hydrogen bonds dictate supramolecular assembly, relevant for material science applications .

- Stereochemical purity : Starting material isomerism directly influences product configuration, critical for enantioselective drug design .

- Functionalization potential : Methoxy and halogen substituents enhance bioactivity, guiding lead optimization in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.